1-[5-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrazol-3-yl]ethanone
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Overview
Description
1-[5-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrazol-3-yl]ethanone is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-[5-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrazol-3-yl]ethanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and benzyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .
Scientific Research Applications
1-[5-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrazol-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring system can bind to active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[5-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrazol-3-yl]ethanone include other pyrazole derivatives, such as:
- 1-Benzylpyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid
- Pyrazoloquinolines These compounds share the pyrazole ring system but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14(27)18-12-19(24-23-18)21(28)26-9-7-16(8-10-26)20-17(13-22-25-20)11-15-5-3-2-4-6-15/h2-6,12-13,16H,7-11H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZUXTAJLIYMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(=O)N2CCC(CC2)C3=C(C=NN3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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